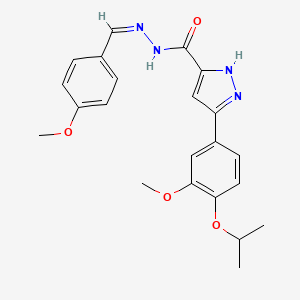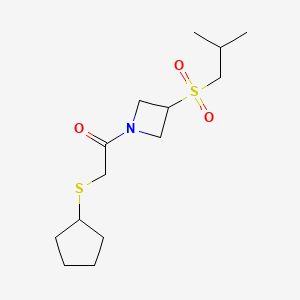![molecular formula C18H13ClN2O3 B2589621 [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 386279-07-8](/img/structure/B2589621.png)
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is not fully understood. However, studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate have been studied in vitro and in vivo. Studies have shown that the compound exhibits low toxicity towards normal cells while exhibiting potent anticancer activity against different cancer cell lines. Additionally, the compound has been reported to possess antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the significant advantages of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is its potent anticancer activity against different cancer cell lines. Additionally, the compound exhibits low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in in vivo studies.
Future Directions
For [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and development of more water-soluble derivatives. Additionally, the compound's potential applications in other fields, such as agriculture and material science, should be explored.
Synthesis Methods
The synthesis of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 6-chloronicotinic acid with N-(1-naphthyl)ethylenediamine in the presence of triethylamine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. Additionally, the compound has been reported to possess antibacterial and antifungal activities.
properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-16-9-8-13(10-20-16)18(23)24-11-17(22)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZDWOIHQJKLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2589542.png)

![4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2589546.png)

![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)




![(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2589559.png)